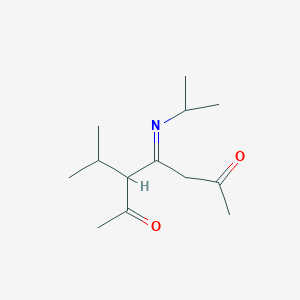
(4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione is a synthetic organic compound Its structure includes a heptane backbone with two propan-2-yl groups and a propan-2-ylimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione typically involves multi-step organic reactions. One possible route could involve the alkylation of a heptane-2,6-dione precursor with propan-2-yl halides under basic conditions. The imino group can be introduced through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the imino group or other functional groups.
Substitution: The propan-2-yl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenated reagents and strong bases are often used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical studies or as a precursor for bioactive compounds.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for (4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. In an industrial setting, it could act as a catalyst or reactant in chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione: can be compared to other heptane derivatives or compounds with similar functional groups.
Heptane-2,6-dione: A simpler compound with a similar backbone but lacking the propan-2-yl and imino groups.
Propan-2-yl derivatives: Compounds with similar alkyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
6302-44-9 |
|---|---|
Molekularformel |
C13H23NO2 |
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
3-propan-2-yl-4-propan-2-yliminoheptane-2,6-dione |
InChI |
InChI=1S/C13H23NO2/c1-8(2)13(11(6)16)12(7-10(5)15)14-9(3)4/h8-9,13H,7H2,1-6H3 |
InChI-Schlüssel |
QDZUXAAKOJCPBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)C)C(=NC(C)C)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


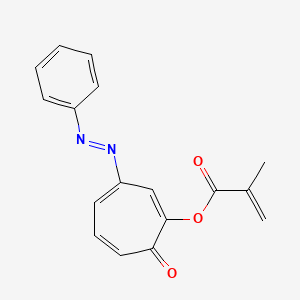
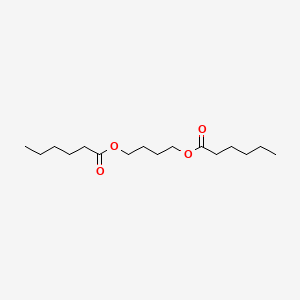
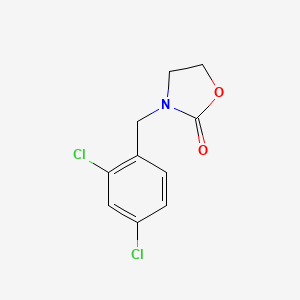
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
![ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate](/img/structure/B14742864.png)
![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)
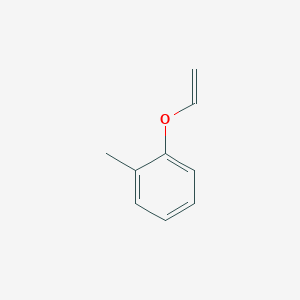
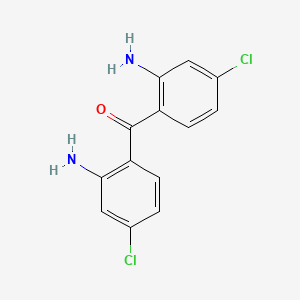
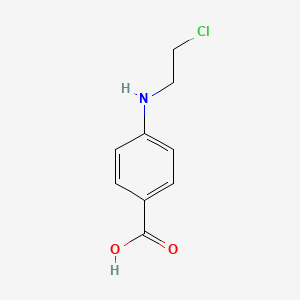
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane](/img/structure/B14742900.png)
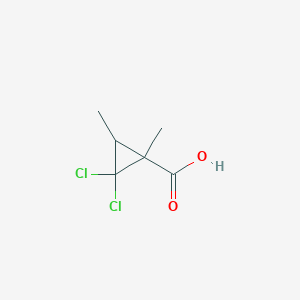
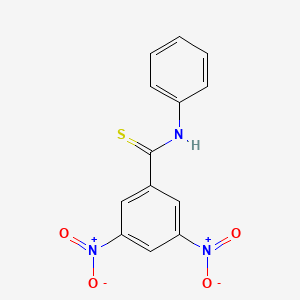
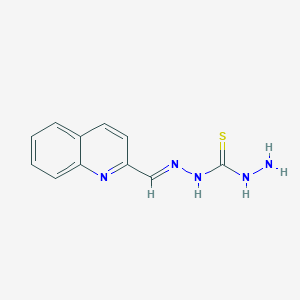
![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)
